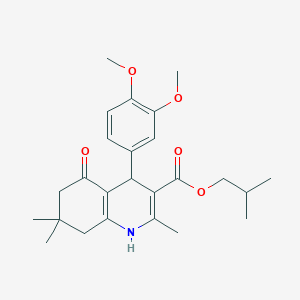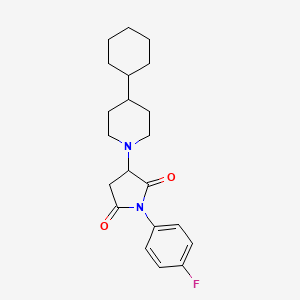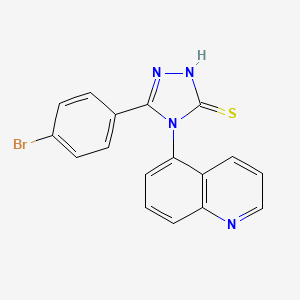
N-(4-Bromo-2-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is a complex organic compound that features both bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration: Introduction of nitro groups to the benzene ring.
Bromination: Substitution of hydrogen atoms with bromine.
Coupling Reactions: Formation of the amine linkage between the two aromatic systems.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE would depend on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-BROMO-2-NITROPHENYL)-N-(2,1,3-BENZOXADIAZOL-4-YL)AMINE
- N-(4-CHLORO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE
Uniqueness
N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical reactivity and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H6BrN5O5 |
|---|---|
Poids moléculaire |
380.11 g/mol |
Nom IUPAC |
N-(4-bromo-2-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H6BrN5O5/c13-6-1-2-7(10(5-6)18(21)22)14-8-3-4-9(17(19)20)12-11(8)15-23-16-12/h1-5,14H |
Clé InChI |
VKBWZNTZFUWTAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)

![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![N-[4-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]-1,2,5-oxadiazole-3,4-diamine](/img/structure/B14943310.png)
![3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943313.png)

![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
